
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide
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Overview
Description
This compound is a boronate ester-containing carboxamide derivative characterized by a cyclobutane ring linked to a carboxamide group and a phenyl ring substituted with a 4-methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the meta position. It is primarily utilized in pharmaceutical research, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for synthesizing biaryl structures . Its structural features, such as the boronate ester’s stability and the cyclobutane’s conformational rigidity, make it a valuable intermediate in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing boron, such as N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide, exhibit promising anticancer properties. Boron-containing compounds can enhance the efficacy of certain chemotherapeutic agents and may also serve as boron neutron capture therapy (BNCT) agents. BNCT is a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation .
1.2 Antimicrobial Properties
Studies have shown that derivatives of boron compounds possess antimicrobial activities. The presence of the dioxaborolane moiety in this compound could contribute to its effectiveness against various bacterial strains. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
1.3 Drug Delivery Systems
The unique structural features of this compound allow for its use in drug delivery systems. Its ability to form stable complexes with biologically active molecules can enhance the solubility and bioavailability of poorly soluble drugs. This property is crucial in formulating effective therapeutic agents .
Materials Science
2.1 Polymer Chemistry
The incorporation of boron-containing compounds into polymer matrices has been explored for creating advanced materials with enhanced properties. The compound can be utilized as a monomer or additive to improve thermal stability and mechanical strength in polymers .
2.2 Sensor Applications
Due to its unique electronic properties, this compound can be integrated into sensor technology for detecting specific biomolecules or environmental pollutants. The boron atom's ability to interact with various analytes enhances the sensitivity and selectivity of sensors .
Case Studies
Mechanism of Action
The mechanism by which N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position on the Phenyl Ring
The position of the boronate ester and substituents on the phenyl ring significantly influences physicochemical properties and reactivity:
- Meta-substituted (Target Compound) : The boronate ester at the 3-position of the phenyl ring (relative to the carboxamide) balances steric hindrance and electronic effects, enabling efficient cross-coupling reactions .
- Para-substituted Analogs : For example, N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide (CAS 2246888-24-2) exhibits higher steric accessibility but may reduce electronic directing effects in coupling reactions .
- Ortho-substituted Analogs : N-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Cyclobutanecarboxamide (CAS 2246657-11-2) shows lower solubility due to increased steric crowding near the carboxamide group .
Table 1: Substituent Position and Key Properties
Carboxamide Ring Size
Varying the carboxamide ring size alters steric bulk and conformational flexibility:
- Cyclopropane Analogs : N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxamide (CAS 1031747-40-6) has a smaller ring, enhancing reactivity but reducing stability .
Additional Substituents
- Methyl-substituted Analogs : N-(2-Methyl-4-Boronated Phenyl)Cyclopropanecarboxamide (CAS 1610679-32-7) demonstrates how alkyl groups modulate steric effects and metabolic stability .
Heterocyclic Systems vs. Phenyl Rings
Compounds incorporating benzooxadiazole or benzothiadiazole moieties (e.g., N-(4-Methyl-3-Boronated Phenyl)-4-Nitrobenzothiadiazol-5-Amine) exhibit distinct electronic profiles, enhancing interactions with biological targets like hypoxia-inducible factors .
Biological Activity
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a cyclobutane moiety and a dioxaborolane group. Its molecular formula is C16H24B2O3, and it has a molecular weight of approximately 296.18 g/mol. The dioxaborolane component is known for its role in enhancing the stability and bioavailability of compounds in biological systems.
Research indicates that compounds with similar structural features often exhibit inhibitory activity against key enzymes involved in various signaling pathways. Specifically, studies have shown that derivatives of this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cell signaling related to metabolism and neurodegenerative diseases.
Inhibitory Activity
A study demonstrated that certain derivatives exhibited potent GSK-3β inhibitory activity with IC50 values ranging from 8 nM to over 1000 nM depending on the structural modifications made to the core compound . The introduction of specific substituents influenced the potency significantly; for instance:
- Isopropyl and cyclopropyl substituents enhanced activity.
- Larger substituents like cyclohexyl reduced activity.
Biological Assays and Findings
The biological activity of this compound was evaluated through various assays:
Cytotoxicity Assays
In vitro cytotoxicity was assessed using mouse hippocampal neuronal cells (HT-22) and mouse microglial cells (BV-2). The compound was tested at concentrations ranging from 0.1 to 100 µM:
- Compounds showed no significant decrease in cell viability at concentrations up to 10 µM.
- At higher concentrations, some derivatives exhibited cytotoxic effects comparable to their inhibitory activities against GSK-3β .
Anti-inflammatory Activity
The anti-inflammatory properties were evaluated by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells:
- Compounds significantly reduced NO levels at concentrations as low as 1 µM.
- The reduction in IL-6 levels was also notable, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Neurodegenerative Diseases : Compounds targeting GSK-3β have been investigated for their neuroprotective effects in models of Alzheimer's disease. The ability to inhibit this kinase may lead to reduced tau phosphorylation and improved neuronal survival.
- Cancer Therapy : Inhibitors of GSK-3β have shown promise in cancer models by promoting apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Q & A
Q. Basic: What are the critical steps and analytical methods for synthesizing N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide?
Answer:
Synthesis involves:
- Boron chemistry : Introduction of the dioxaborolane moiety via Suzuki-Miyaura coupling or similar cross-coupling reactions under inert atmosphere (N₂/Ar) .
- Amide formation : Coupling cyclobutanecarboxylic acid derivatives with the aromatic amine precursor using reagents like EDCI/HOBt .
- Condition optimization : Reaction temperature (typically 60–100°C), solvent selection (e.g., THF, DMF), and monitoring via TLC/HPLC .
- Characterization : Confirmation of structure and purity via ¹H/¹³C NMR (e.g., δ 7.16–7.11 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. Basic: How do the cyclobutane ring and dioxaborolane group influence solubility and biological activity?
Answer:
- Cyclobutane : Enhances metabolic stability due to ring strain, but reduces solubility. Solubility can be improved via co-solvents (e.g., DMSO at 10 mM) .
- Dioxaborolane : Increases hydrophilicity and enables boron-mediated interactions (e.g., with serine proteases or nucleic acids) .
- Experimental validation : Use DSC to assess thermal stability and TGA to determine decomposition profiles under varying pH/temperature .
Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Modifications :
- Cyclobutane : Replace with cyclopropane or cyclohexane to study ring size effects on target binding .
- Boron moiety : Substitute dioxaborolane with trifluoroborate or boronic acid to assess reactivity differences .
- Assays :
Q. Advanced: What computational methods predict the compound’s NMR spectra and target interactions?
Answer:
- NMR prediction : Use quantum chemical calculations (DFT/B3LYP/6-31G* basis set) to simulate ¹H/¹³C shifts, validated against experimental data (e.g., δ 1.05 ppm for dioxaborolane methyl groups) .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Data sources : Access spectral libraries (PubChem) or purchase pre-computed datasets from platforms like CC-DPS .
Q. Basic: What are the solubility, storage, and stability guidelines for this compound?
Answer:
- Solubility :
- Storage : Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis of the boron moiety .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Troubleshooting steps :
- Case study : Discrepancies in enzyme inhibition may arise from residual DMSO (>0.1% can denature proteins) .
Q. Advanced: What strategies optimize pharmacokinetic (PK) properties for in vivo studies?
Answer:
- Lipophilicity reduction : Introduce polar groups (e.g., hydroxyl or amine) to the cyclobutane ring .
- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., boron ester hydrolysis) .
- Formulation : Use nanoemulsions or liposomes to enhance bioavailability in rodent models .
Q. Basic: How to validate synthetic intermediates and avoid side reactions?
Answer:
- Intermediate characterization :
- Reaction optimization : Add scavengers (e.g., polymer-bound trisamine) to trap excess boronic acid .
Q. Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Critical issues :
- Exothermic reactions : Use jacketed reactors with precise temperature control (-10°C to 100°C) .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for higher yields .
- Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
Q. Advanced: How to integrate this compound into proteolysis-targeting chimera (PROTAC) design?
Answer:
- Linker design : Attach via the cyclobutane carboxamide to preserve boron-mediated target engagement .
- E3 ligase recruitment : Conjugate with pomalidomide or VH032 derivatives using click chemistry .
- Validation : Measure target degradation via Western blot (IC₅₀ < 100 nM) and cellular thermal shift assays (CETSA) .
Properties
Molecular Formula |
C18H26BNO3 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H26BNO3/c1-12-9-10-14(20-16(21)13-7-6-8-13)11-15(12)19-22-17(2,3)18(4,5)23-19/h9-11,13H,6-8H2,1-5H3,(H,20,21) |
InChI Key |
XSEYGVRNPIEKRX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CCC3)C |
Origin of Product |
United States |
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